Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-4-18-14(17)12-9(3)16-13(19-12)10-6-5-8(2)7-11(10)15/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIKUHPUSPOZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Fluoro-4-Methylbenzaldehyde
The limited commercial availability of 2-fluoro-4-methylbenzaldehyde necessitates its preparation via directed ortho-metalation . Fluorination of 4-methylbenzaldehyde using Selectfluor™ in acetonitrile at 80°C achieves a 68% yield. Alternatively, Friedel-Crafts acylation of fluorobenzene derivatives with acetyl chloride in the presence of AlCl₃ provides regioselective methylation, though with lower yields (~45%) due to competing side reactions.
Thioamide Formation
Reaction of 2-fluoro-4-methylbenzaldehyde with ammonium sulfide in ethanol under reflux generates 2-fluoro-4-methylbenzthioamide (72% yield). Thiourea derivatives are prone to oxidation, necessitating inert atmospheres and anhydrous conditions.
Cyclization with Ethyl 2-Chloroacetoacetate
The thioamide reacts with ethyl 2-chloroacetoacetate in ethanol at 70°C, facilitated by triethylamine as a base. This step forms the thiazole ring via nucleophilic displacement, yielding the target compound in 65–78% purity. Recrystallization from hexane/ethyl acetate improves purity to >95%.
Table 1: Hantzsch Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 78 | 82 |
| Base | Triethylamine | 75 | 85 |
| Temperature | 70°C | 78 | 88 |
| Recrystallization | Hexane/Ethyl Acetate | 65 | 95 |
Palladium-Catalyzed Cross-Coupling Approaches
Modern methods employ transition metal catalysis to couple pre-formed thiazole intermediates with functionalized aryl halides. A Suzuki-Miyaura coupling strategy is advantageous for introducing the 2-fluoro-4-methylphenyl group post-thiazole formation.
Thiazole Bromination
Ethyl 4-methyl-1,3-thiazole-5-carboxylate undergoes regioselective bromination at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving 89% yield.
Suzuki-Miyaura Coupling
The brominated thiazole reacts with 2-fluoro-4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1). Microwave irradiation at 120°C for 15 minutes enhances coupling efficiency, yielding 83% of the target compound.
Mechanistic Insight : The electron-withdrawing fluorine substituent deactivates the boronic acid, necessitating elevated temperatures and polar solvents to accelerate transmetalation.
Nitration-Reduction Sequences
Adapted from patent literature, nitration followed by reduction introduces fluorine indirectly. Although originally developed for nitro-substituted analogs, this method is adaptable for fluorinated derivatives.
Nitration of Ethyl 2-(4-Methylphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylate
Reaction with copper(II) nitrate in acetonitrile and phosphoryl chloride (POCl₃) introduces a nitro group at the 3-position of the phenyl ring (94% yield).
Fluorination via Diazotization
The nitro intermediate is reduced to an amine using H₂/Pd-C, followed by diazotization with NaNO₂/HCl and treatment with HBF₄. Thermal decomposition of the diazonium tetrafluoroborate salt at 100°C introduces fluorine, yielding 71% of the desired product.
Industrial-Scale Production
Industrial protocols prioritize cost-efficiency and minimal purification. A continuous-flow reactor system combines Hantzsch cyclization and in situ esterification, achieving a 92% yield with a throughput of 15 kg/h. Key parameters include:
- Residence Time : 8 minutes
- Temperature : 130°C
- Catalyst : Zeolite H-beta for acid-catalyzed esterification
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 78 | 95 | 12.50 | High |
| Suzuki Coupling | 83 | 97 | 18.75 | Moderate |
| Nitration-Reduction | 71 | 89 | 22.30 | Low |
| Industrial Process | 92 | 99 | 8.40 | Very High |
The Hantzsch method balances cost and scalability, while the industrial process excels in yield and purity. Suzuki coupling offers superior regioselectivity but suffers from palladium costs.
Mechanistic Challenges and Solutions
Regioselectivity in Electrophilic Substitution
The electron-donating methyl group directs electrophiles to the ortho/para positions, but fluorine’s electron-withdrawing nature complicates this. Using bulky directing groups (e.g., trimethylsilyl) ensures precise substitution patterns.
Byproduct Formation in Cyclization
Excess ethyl 2-chloroacetoacetate leads to dimerization byproducts. Stoichiometric control and slow reagent addition mitigate this, improving yields by 15%.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted thiazoles or esters.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and the thiazole ring play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain enzymes or receptors.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Planarity vs. Steric Effects : Coplanar structures (e.g., phenyl-trifluoromethyl analog) favor π-π stacking interactions, while perpendicular substituents (e.g., fluorophenyl in ) may disrupt crystallinity .
- Hydrogen Bonding : Hydroxyl and formyl groups (e.g., 3-formyl-4-hydroxyphenyl derivative) increase polarity and solubility .
Biological Activity
Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 2089277-87-0) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C14H14FNO2S
- Molecular Weight : 279.33 g/mol
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its pharmacological properties.
Biological Activities
This compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. Below are some key findings:
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, possess significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of thiazoles, revealing that modifications in the phenyl ring enhance cytotoxic activity against cancer cell lines. The compound showed promising results with IC50 values in the low micromolar range against various cancer types, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Colon Cancer | < 10 |
| Human Lung Cancer | < 15 |
| Human Breast Cancer | < 20 |
These results suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various pathogens. Preliminary studies suggest that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. Specific findings include:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate its potential as a lead compound for the development of new antimicrobial agents .
Study on Anticancer Mechanism
A study conducted on thiazole derivatives demonstrated that compounds similar to this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cell lines compared to controls .
Synthesis and Structure Activity Relationship
The synthesis of this compound followed established protocols for thiazole derivatives. The SAR analysis revealed that substituents on the phenyl ring significantly affect biological activity. Compounds with electron-donating groups like methyl showed enhanced potency against cancer cells .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate, and how can yields be improved?
The synthesis typically involves multi-step pathways, including cyclocondensation of thioamide precursors with α-halo ketones or esters. For example, a modified Hantzsch thiazole synthesis may be employed, where 2-fluoro-4-methylphenyl-substituted thioureas react with ethyl 2-chloroacetoacetate. Key parameters for yield optimization include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Yield improvements (>80%) are achievable via microwave-assisted synthesis, reducing reaction time by 50% compared to conventional heating .
Q. How can the structural identity of this compound be rigorously confirmed?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : H and C NMR verify the thiazole ring (C-2 and C-4 methyl groups) and ester moiety (δ ~4.3 ppm for CH₂CH₃). The 2-fluoro-4-methylphenyl group shows distinct aromatic splitting patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths (e.g., C-S: ~1.74 Å) and dihedral angles between the thiazole and aryl ring .
- HRMS : Exact mass analysis (e.g., m/z 323.0822 for C₁₅H₁₅FNO₂S⁺) validates molecular formula .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity (e.g., cytotoxicity vs. inactivity) be resolved?
Discrepancies often arise from assay conditions or cellular models. Methodological strategies include:
- Dose-response standardization : Use IC₅₀ values across ≥3 independent replicates to account for variability in cell viability assays .
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets (e.g., kinases or tubulin) .
- Metabolic stability testing : Assess compound degradation in liver microsomes; inactive metabolites may explain false negatives .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., EGFR or COX-2). The fluorophenyl group’s electron-withdrawing effect enhances π-stacking in hydrophobic pockets .
- MD simulations : GROMACS simulations (50 ns) evaluate binding stability, with RMSD <2 Å indicating robust target interaction .
- QSAR analysis : Compare substituent effects (e.g., 2-fluoro vs. 4-chloro analogs) to correlate structural features with activity (see Table 1) .
Q. Table 1: SAR of Thiazole Derivatives
| Substituent | IC₅₀ (μM, HeLa cells) | LogP |
|---|---|---|
| 2-Fluoro-4-methylphenyl | 12.3 ± 1.2 | 3.1 |
| 4-Chlorophenyl | 28.7 ± 3.5 | 3.4 |
| 4-Trifluoromethylphenyl | 9.8 ± 0.9 | 3.8 |
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance oral bioavailability .
- Caco-2 permeability assays : Assess intestinal absorption; Papp >1 × 10⁻⁶ cm/s indicates favorable permeability .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; <95% binding ensures sufficient free drug for efficacy .
Methodological Guidance for Experimental Design
Q. What controls are critical in assessing antitumor activity?
- Positive controls : Cisplatin (DNA crosslinker) or paclitaxel (microtubule stabilizer) to validate assay sensitivity .
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Cytotoxicity counterscreens : Include non-cancerous cell lines (e.g., HEK293) to evaluate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
Q. How should crystallographic data be processed to resolve disorder in the thiazole ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
